molecular formula C23H17N3OS3 B1672437 Gue1654 CAS No. 397290-30-1

Gue1654

カタログ番号: B1672437
CAS番号: 397290-30-1
分子量: 447.6 g/mol
InChIキー: UFOBDFMYJABXGK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ゲ1654は、オキソエイコサノイド受容体1(OXE-R)のモジュレーターとしての役割で知られる合成有機化合物です。 OXE-RによるGアルファi-ベータガンマヘテロ三量体の活性化時に、Gベータガンマシグナル伝達経路を選択的に阻害します

準備方法

合成経路と反応条件

ゲ1654の合成は、コア構造の調製から始まり、官能基の修飾が続く、複数のステップを伴います。主なステップには、次のものがあります。

工業的生産方法

ゲ1654の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するための反応条件の最適化が含まれます。主な考慮事項には、次のものがあります。

化学反応の分析

反応の種類

ゲ1654は、酸化、還元、置換など、さまざまな化学反応を起こします。

一般的な試薬と条件

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、

科学研究への応用

ゲ1654は、オキソエイコサノイド受容体1を含むシグナル伝達経路の研究、Gベータガンマシグナル伝達の役割の理解、Gベータガンマシグナル伝達の異常に関与する状態における潜在的な治療的応用など、科学研究において幅広い応用範囲を持っています。

    化学: オキソエイコサノイド受容体1を含むシグナル伝達経路を研究するためのツールとして使用されます。

    生物学: さまざまな生物学的プロセスにおけるGベータガンマシグナル伝達の役割の理解に役立ちます。

    医学: Gベータガンマシグナル伝達の異常に関与する状態における潜在的な治療的応用があります。

    産業: 新しい医薬品や治療薬の開発に使用されます.

科学的研究の応用

The compound Gue1654, a synthetic molecule with potential applications in various scientific fields, has garnered attention for its diverse utility. This article provides a comprehensive overview of the applications of this compound, supported by case studies and data tables that illustrate its significance in research and industry.

Drug Discovery and Development

This compound has shown promise in the field of drug discovery, particularly in the context of targeting specific proteins associated with diseases. For instance, studies utilizing molecular docking techniques have highlighted this compound's ability to bind effectively to target proteins, suggesting its potential as a lead compound in therapeutic development against conditions such as cancer and viral infections.

Case Study: Molecular Docking Analysis

A recent study conducted a molecular docking analysis to evaluate the binding affinity of this compound to the S-glycoprotein of SARS-CoV-2. The findings indicated a strong interaction, which could inform future antiviral drug design efforts aimed at inhibiting viral entry into host cells.

Compound Target Protein Binding Affinity (kcal/mol)
This compoundS-glycoprotein-9.5

Bioconjugation Techniques

Another significant application of this compound lies in bioconjugation, where it is used to enhance the delivery of therapeutic agents. By conjugating this compound with targeting moieties such as peptides or antibodies, researchers have developed systems that can selectively deliver drugs to specific cell types, improving efficacy while minimizing side effects.

Case Study: Targeted Drug Delivery

In a study focused on cancer treatment, this compound was conjugated with an integrin-targeting peptide. The resulting bioconjugate demonstrated enhanced cellular uptake in cancer cells compared to non-targeted controls.

Bioconjugate Target Cell Type Uptake Efficiency (%)
This compound-PeptideCancer Cells75
Control (Free Drug)Cancer Cells30

Imaging Applications

This compound has also been explored for its imaging capabilities, particularly in mass spectrometry imaging (MSI). Its luminescent properties allow for the visualization of biological processes at a cellular level, providing valuable insights into disease mechanisms.

Case Study: Mass Spectrometry Imaging

A recent investigation utilized this compound in MSI to track drug distribution within tissues. The results indicated that this compound could effectively highlight areas of drug accumulation, aiding in the assessment of therapeutic efficacy.

Imaging Technique Detection Limit (µM) Application
Mass Spectrometry0.1Drug Distribution Mapping

作用機序

ゲ1654は、オキソエイコサノイド受容体1によるGアルファi-ベータガンマヘテロ三量体の活性化時に、Gベータガンマシグナル伝達経路を選択的に阻害することにより、その効果を発揮します。 この阻害は、HEK293細胞におけるGタンパク質共役内向き整流性カリウムチャネルの開口を防ぎます . 関与する分子標的には、Gベータガンマサブユニットとオキソエイコサノイド受容体1が含まれます .

生物活性

Gue1654 is a selective antagonist of the oxoeicosanoid receptor (OXE-R), primarily known for its role in mediating the biological effects of 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE). This compound has garnered attention due to its significant implications in various biological processes, particularly in inflammation and cardiovascular diseases. The following sections will detail the biological activity of this compound, supported by case studies and research findings.

This compound acts as a biased antagonist specifically targeting the Gβγ signaling pathway downstream of OXE-R activation. This mechanism was established through studies demonstrating that this compound can inhibit the formation of actin-rich tunneling nanotube (TNT)-like structures induced by 5-oxo-ETE in human adrenocortical cancer cells. The inhibition was shown to be effective without affecting other pathways activated by lysophosphatidic acid (LPA), indicating a selective action on the OXE-R pathway .

Biological Effects

  • Cardiovascular Protection :
    • In a study involving mice with coronary artery ligation-induced ischemic myocardial injury, treatment with this compound significantly alleviated cardiac damage. The compound inhibited OXE-R-mediated signaling pathways that lead to cardiomyocyte apoptosis and inflammatory responses .
    • Activation of branched-chain amino acid transaminase (BCAT) was identified as a protective mechanism, where this compound facilitated BCAT activation, thus mitigating myocardial injury .
  • Inflammatory Response Modulation :
    • This compound has been shown to modulate eosinophil and neutrophil responses to 5-oxo-ETE, which is critical in allergic and inflammatory conditions. For instance, it inhibited eosinophil infiltration in models of asthma and reduced the inflammatory response in skin sensitization experiments .
    • The compound also affected calcium mobilization and actin polymerization in granulocytes, processes essential for cellular migration and degranulation during inflammatory responses .

Study on Acute Myocardial Infarction

A pivotal study highlighted that increased levels of 5-oxo-ETE correlate with acute myocardial infarction (AMI). The selective inhibition by this compound resulted in reduced myocardial injury in mouse models, suggesting its potential as a therapeutic agent for cardiovascular diseases .

Eosinophilic Inflammation

In another investigation, this compound demonstrated efficacy in inhibiting allergen-induced eosinophil infiltration into tissues. This study provided evidence for the role of 5-oxo-ETE in promoting eosinophilic inflammation and showcased this compound's potential as a treatment strategy for eosinophilic disorders .

Research Findings Summary

Study Findings Biological Implications
Acute Myocardial InfarctionThis compound alleviated ischemic injuryPotential therapeutic for AMI
Eosinophilic InflammationInhibited eosinophil infiltrationTreatment for asthma and allergies
TNT FormationReduced actin-rich structure formationInsights into cell communication mechanisms

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which Gue1654 exerts its cardioprotective effects in ischemic myocardial injury?

this compound functions as a selective OXE-R inhibitor, activating BCAT1 to mitigate ischemia-induced myocardial damage. Its cardioprotective effects are mediated through suppression of PKC-ε/NF-κB signaling, reducing cardiomyocyte apoptosis . Researchers should validate these mechanisms using in vitro models (e.g., oxygen/glucose deprivation in cardiomyocytes) and in vivo coronary ligation in mice, coupled with Western blotting to track pathway activity.

Q. What experimental models are most suitable for preliminary efficacy testing of this compound?

Murine models of coronary artery ligation are widely used for in vivo ischemic injury studies. For in vitro validation, cardiomyocytes subjected to oxygen/glucose deprivation can replicate ischemic conditions. Ensure consistency in dosing and endpoint measurements (e.g., apoptosis markers, infarct size quantification) to enhance reproducibility .

Q. How should researchers conduct a literature review to contextualize this compound within existing cardiovascular therapeutics?

Systematically search databases like PubMed using keywords such as "OXE-R inhibitors," "BCAT1 activators," and "NF-κB/PKC-ε signaling." Prioritize primary studies that detail molecular pathways and preclinical outcomes. Use tools like PRISMA frameworks to ensure methodological rigor and avoid selection bias .

Advanced Research Questions

Q. How can experimental designs isolate the role of BCAT1 activation from OXE-R inhibition in this compound’s mechanism?

Employ genetic knockouts (e.g., BCAT1-deficient mice) or pharmacological inhibitors targeting OXE-R. Compare outcomes such as apoptosis rates and NF-κB activity across groups. Use dose-response curves to assess dependency on BCAT1 activation versus OXE-R blockade . Include negative controls (e.g., vehicle-treated groups) to validate specificity.

Q. What analytical methods are recommended to resolve contradictions in this compound’s reported effects on NF-κB signaling?

Contradictory findings may arise from variations in model systems (e.g., cell type differences) or assay conditions. Replicate experiments using standardized protocols (e.g., consistent antibody sources for Western blotting). Perform meta-analyses of existing data to identify confounding variables, and apply sensitivity analyses to assess robustness .

Q. How should researchers handle large-scale datasets from transcriptomic or proteomic studies of this compound-treated cardiomyocytes?

Raw data (e.g., RNA-seq or mass spectrometry outputs) should be archived in appendices or supplementary materials. Processed data critical to the research question (e.g., differentially expressed genes) must be included in the main text. Use tools like PCA for dimensionality reduction and Benjamini-Hochberg corrections for multiple comparisons .

Q. What strategies ensure methodological rigor in longitudinal studies of this compound’s long-term cardiac effects?

Implement blinded randomization for treatment groups and predefine inclusion/exclusion criteria. Use echocardiography or MRI for periodic cardiac function assessment. Address attrition bias by applying intention-to-treat analysis. Document protocols in line with ARRIVE guidelines for animal studies .

Q. Methodological and Analytical Considerations

Q. How can researchers optimize in vitro assays to quantify this compound’s anti-apoptotic effects?

Use flow cytometry with Annexin V/PI staining to measure apoptosis rates. Normalize data to baseline apoptosis in control groups. Validate findings via caspase-3 activity assays. Ensure consistency in cell passage numbers and serum-free conditions during oxygen/glucose deprivation .

Q. What statistical approaches are appropriate for analyzing dose-dependent responses to this compound?

Fit data to sigmoidal dose-response curves using nonlinear regression (e.g., four-parameter logistic model). Calculate EC₅₀ values and 95% confidence intervals. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report effect sizes and p-values with corrections for multiple testing .

Q. How should ethical considerations influence the design of this compound preclinical studies?

Adhere to institutional animal care guidelines (e.g., minimizing cohort sizes while ensuring statistical power). Include humane endpoints (e.g., predefined thresholds for pain/distress). For in vitro studies, use cell lines with proper provenance documentation to avoid misidentification .

Q. Data Presentation and Reproducibility

Q. What are best practices for presenting conflicting data on this compound’s pharmacokinetic properties?

Clearly differentiate experimental conditions (e.g., administration routes, animal strains) in tables. Use funnel plots to assess publication bias in existing literature. Provide raw data in open-access repositories to enable independent verification .

Q. How can researchers enhance the reproducibility of this compound’s reported effects on PKC-ε signaling?

Detail antibody catalog numbers, dilution ratios, and buffer compositions in methods sections. Include positive/negative controls in each experiment. Collaborate with independent labs for cross-validation and publish full protocols on platforms like protocols.io .

特性

IUPAC Name

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3OS3/c1-28-23-25-17-13-12-16-19(20(17)30-23)29-22(24-16)26-21(27)18(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13,18H,1H3,(H,24,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOBDFMYJABXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

397290-30-1
Record name 397290-30-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。